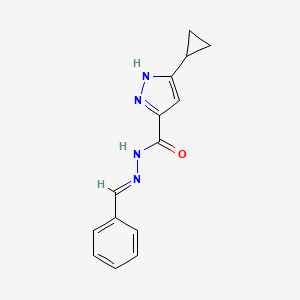
(E)-N'-benzylidene-3-cyclopropyl-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N’-benzylidene-3-cyclopropyl-1H-pyrazole-5-carbohydrazide is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a benzylidene group attached to a pyrazole ring, which is further substituted with a cyclopropyl group. The compound has gained attention in scientific research due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-benzylidene-3-cyclopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-cyclopropyl-1H-pyrazole-5-carbohydrazide and benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (E)-N’-benzylidene-3-cyclopropyl-1H-pyrazole-5-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N’-benzylidene-3-cyclopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The benzylidene group can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. These reactions are often performed under inert atmosphere conditions.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions. The reactions are usually conducted in polar solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms like hydrazines or amines.
Substitution: Substituted derivatives with various functional groups attached to the benzylidene moiety.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various pathogens.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting its ability to inhibit the growth of cancer cells.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of (E)-N’-benzylidene-3-cyclopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
(E)-N’-benzylidene-3-cyclopropyl-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
(E)-N’-benzylidene-1H-pyrazole-5-carbohydrazide: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
(E)-N’-benzylidene-3-methyl-1H-pyrazole-5-carbohydrazide: Contains a methyl group instead of a cyclopropyl group, leading to differences in steric and electronic properties.
(E)-N’-benzylidene-3-phenyl-1H-pyrazole-5-carbohydrazide:
The uniqueness of (E)-N’-benzylidene-3-cyclopropyl-1H-pyrazole-5-carbohydrazide lies in its specific structural features, such as the cyclopropyl group, which can influence its reactivity and biological activity in distinct ways compared to other similar compounds.
Propiedades
IUPAC Name |
N-[(E)-benzylideneamino]-5-cyclopropyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c19-14(13-8-12(16-17-13)11-6-7-11)18-15-9-10-4-2-1-3-5-10/h1-5,8-9,11H,6-7H2,(H,16,17)(H,18,19)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUMYKUMOSMTCK-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2658833.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2658834.png)
![3-[(3,4-dichlorobenzyl)sulfonyl]-N-(3,5-dichlorophenyl)-2-thiophenecarboxamide](/img/structure/B2658835.png)
![5-bromo-N'-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]thiophene-2-carbohydrazide](/img/structure/B2658836.png)
![5,6-dichloro-N-{5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-3-carboxamide](/img/structure/B2658838.png)
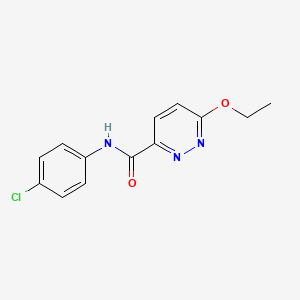
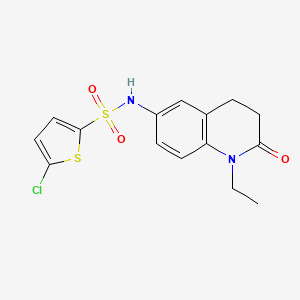
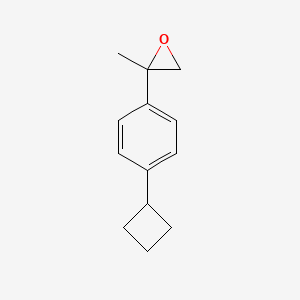
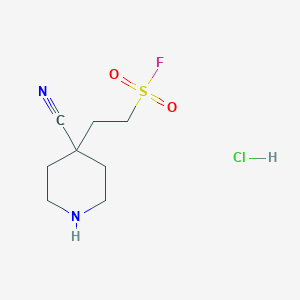
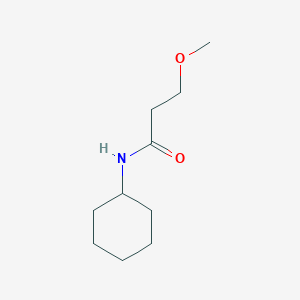
![N-Cyclopentyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2658846.png)
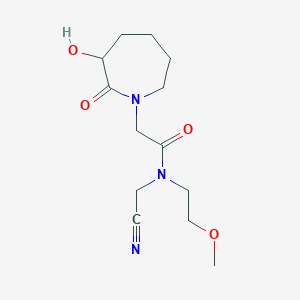
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2658853.png)
![1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2658855.png)
